molecular formula C9H10N2O2 B3280501 Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate CAS No. 7164-21-8

Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate

Cat. No.: B3280501
CAS No.: 7164-21-8
M. Wt: 178.19 g/mol
InChI Key: LSSODWCEAGEBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a cyano group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with methylamine and an appropriate aldehyde under acidic or basic conditions to form the pyrrole ring. The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amine-substituted pyrroles .

Scientific Research Applications

Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the cyano and ester groups allows for versatile reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 3-cyano-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)8-7(6-10)4-5-11(8)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSODWCEAGEBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.